![molecular formula C10H22S3 B14615089 Propane, 1,1',1''-[methylidynetris(thio)]tris- CAS No. 59969-91-4](/img/structure/B14615089.png)
Propane, 1,1',1''-[methylidynetris(thio)]tris-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane, 1,1’,1’'-[methylidynetris(thio)]tris-: is an organic compound with the molecular formula C10H22S3 It is characterized by the presence of three thioether groups attached to a central propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propane, 1,1’,1’'-[methylidynetris(thio)]tris- typically involves the reaction of propane derivatives with thiol compounds under controlled conditions. One common method is the reaction of 1,1,1-tris(hydroxymethyl)propane with thiol reagents in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Propane, 1,1’,1’'-[methylidynetris(thio)]tris- undergoes various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur species.
Substitution: The thioether groups can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted thioethers.
Scientific Research Applications
Chemistry: In chemistry, Propane, 1,1’,1’'-[methylidynetris(thio)]tris- is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biological and medical research, this compound is studied for its potential as a drug delivery agent. The thioether groups can be modified to attach therapeutic molecules, allowing for targeted delivery to specific cells or tissues.
Industry: In industrial applications, Propane, 1,1’,1’'-[methylidynetris(thio)]tris- is used as a stabilizer in polymer production. Its ability to interact with various polymer chains helps improve the mechanical properties and stability of the final product.
Mechanism of Action
The mechanism of action of Propane, 1,1’,1’'-[methylidynetris(thio)]tris- involves its interaction with molecular targets through its thioether groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved may include the formation of disulfide bonds or other sulfur-containing linkages.
Comparison with Similar Compounds
- Propane, 1,1,1-tris(methylthio)-
- 1-Propene, 3,3’,3’'-[methylidynetris(oxy)]tris-
Comparison: Propane, 1,1’,1’‘-[methylidynetris(thio)]tris- is unique due to the presence of three thioether groups, which provide distinct chemical reactivity compared to similar compounds. For example, Propane, 1,1,1-tris(methylthio)- has three methylthio groups, which may result in different reactivity and applications. The presence of thioether groups in Propane, 1,1’,1’'-[methylidynetris(thio)]tris- allows for more versatile chemical modifications and interactions.
Properties
CAS No. |
59969-91-4 |
|---|---|
Molecular Formula |
C10H22S3 |
Molecular Weight |
238.5 g/mol |
IUPAC Name |
1-[bis(propylsulfanyl)methylsulfanyl]propane |
InChI |
InChI=1S/C10H22S3/c1-4-7-11-10(12-8-5-2)13-9-6-3/h10H,4-9H2,1-3H3 |
InChI Key |
LGJCQHBAMDVMHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(SCCC)SCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-hydrazinylidenemethyl]-3-(3-nonoxypropyl)urea](/img/structure/B14615007.png)


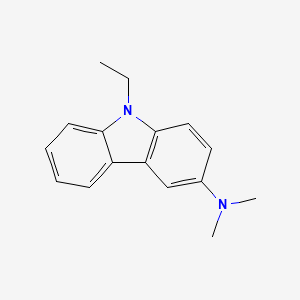
![2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl methyl carbonate](/img/structure/B14615034.png)
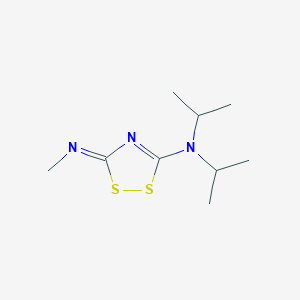
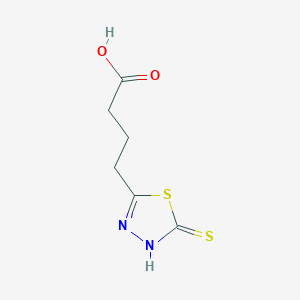
![2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14615061.png)
![1-Bromo-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane](/img/structure/B14615065.png)
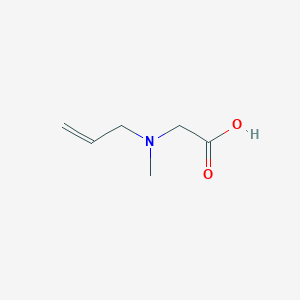
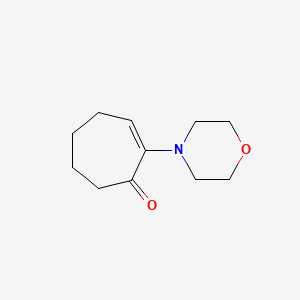
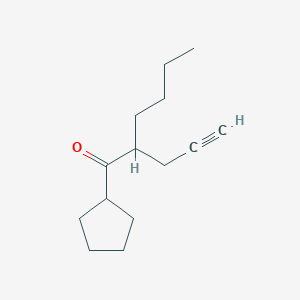

![Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14615098.png)
